H-Gln(Trt)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-oxo-5-(tritylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFFJPJZPDCOJH-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428606 | |
| Record name | H-Gln(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102747-84-2 | |
| Record name | N-(Triphenylmethyl)-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102747-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | H-Gln(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Glutamine, N-(triphenylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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General Academic Context and Significance of Protected Amino Acids in Peptide Science
Evolution of Amino Acid Protecting Group Strategies in Peptide Synthesis
The journey of peptide synthesis began with rudimentary methods. Emil Fischer and Ernest Fourneau reported the first peptide synthesis in 1901 peptide.comiris-biotech.de. A significant early development was the introduction of the carbobenzoxy (Cbz) group by Max Bergmann and Leonidas Zervas in 1932, which served as the first reversible Nα-protecting group peptide.comiris-biotech.dersc.org. These classical solution-phase methods, while foundational, were laborious and challenging for synthesizing longer peptides.
The landscape of peptide synthesis was dramatically reshaped by R. Bruce Merrifield's pioneering work on Solid-Phase Peptide Synthesis (SPPS) in the 1960s peptide.comrsc.orgnih.govlsu.edu. SPPS involves anchoring the C-terminal amino acid to an insoluble solid support (resin), allowing for repetitive cycles of deprotection and coupling. This methodology greatly facilitated automation and purification.
Two primary SPPS strategies emerged:
Boc/Bzl Strategy: This approach utilizes the tert-butyloxycarbonyl (Boc) group for Nα-protection, which is acid-labile and removed by moderate acids like trifluoroacetic acid (TFA). Side chains are typically protected with benzyl (B1604629) (Bzl)-based groups, which are also acid-labile but require stronger acidic conditions (e.g., anhydrous hydrogen fluoride, HF) for cleavage from the resin peptide.comrsc.orglsu.eduru.nlsigmaaldrich.com. While not strictly orthogonal due to the shared acid lability, the differential acid strength required for removal provides practical utility lsu.eduru.nlsigmaaldrich.com.
Fmoc/tBu Strategy: Introduced by L.A. Carpino and G.Y. Han in 1970, the 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile, cleaved by mild bases such as piperidine (B6355638) peptide.comrsc.orgnih.gov. Side chains are commonly protected by acid-labile groups, primarily tert-butyl (tBu) or trityl (Trt) based groups peptide.comnih.govlsu.edusigmaaldrich.commdpi.comcblpatras.gr. This strategy is considered orthogonal because the Nα-Fmoc group is removed by base, while side-chain protecting groups are removed by acid, allowing for selective manipulation and modification of the peptide chain nih.govmdpi.comcblpatras.grpeptide.com.
The concept of orthogonality is central to modern peptide synthesis. It ensures that protecting groups can be removed selectively under distinct chemical conditions without affecting other protecting groups or the peptide backbone nih.govlsu.edumdpi.compeptide.comluxembourg-bio.com. This precision is vital for constructing complex peptides, including those with post-translational modifications or cyclic structures.
The Role of H-Gln(Trt)-OH within Fmoc/tBu and Boc/Bzl Protection Schemes
Glutamine (Gln) presents specific challenges in peptide synthesis due to its amide side chain. Without protection, the amide moiety can undergo undesirable side reactions, such as dehydration to nitriles or intramolecular cyclization to form imides or pyrrolidones, particularly during prolonged synthesis cycles or in the presence of coupling reagents peptide.comgoogle.com.
The trityl (Trt) group , chemically known as triphenylmethyl, has emerged as a preferred protecting group for the glutamine side chain, especially within the Fmoc/tBu SPPS strategy peptide.comnih.govcblpatras.grluxembourg-bio.comchemimpex.comsigmaaldrich.com. The use of this compound offers several key advantages:
Prevention of Side Reactions: The Trt group effectively shields the amide nitrogen of glutamine, preventing its participation in unwanted reactions like nitrile formation or cyclization, thereby ensuring higher purity and yield of the desired peptide peptide.comgoogle.comchemimpex.com.
Improved Solubility: Unprotected Gln and Asn derivatives exhibit poor solubility in common SPPS solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP). The introduction of the Trt group significantly enhances the solubility of Fmoc-Gln(Trt)-OH, making it comparable to other standard Fmoc-amino acid derivatives and facilitating smoother coupling reactions peptide.comchemimpex.comsigmaaldrich.com.
Orthogonality: As an acid-labile group, the Trt moiety is compatible with the base-labile Fmoc group. It is typically removed during the final acidic cleavage step, often with TFA, which also cleaves the peptide from the resin peptide.commdpi.comsigmaaldrich.com. This orthogonality allows for selective deprotection and potential modification of the Gln side chain if needed.
In the Boc/Bzl strategy , while the Trt group can be prepared for Gln, the xanthyl (Xan) group is more commonly cited for side-chain protection of Gln and Asn in this scheme peptide.com. The primary application and advantage of the Trt group for Gln side-chain protection are thus strongly associated with Fmoc-based SPPS.
Historical Development of Trityl Protecting Group Utilization in Glutamine Derivatives
The trityl group itself gained prominence in organic synthesis due to its acid-labile nature, stemming from the resonance stabilization of the resulting trityl cation glenresearch.com. Proposed as an alternative to benzyl protection for cysteine in 1962, its utility quickly expanded across various fields of chemistry, including peptide synthesis rsc.orgglenresearch.com.
The application of the trityl group to protect the amide side chain of glutamine and asparagine gained traction as researchers sought to overcome the solubility and side-reaction issues associated with these amino acids in peptide synthesis peptide.comgoogle.com. Early work in the late 1950s demonstrated the preparation of N-trityl-amino acids, including glutamine, through catalytic hydrogenation of benzyl esters or direct tritylation uoa.gr. The development of specific derivatives like Fmoc-Gln(Trt)-OH provided a readily usable building block for Fmoc SPPS chemimpex.comsigmaaldrich.comgoogle.combiosynth.com. The comparative studies highlighting the advantages of trityl-based protection over tert-butyl protection for certain amino acids, including improved purity and efficiency in challenging sequences, further cemented its historical development and utility in peptide chemistry cblpatras.gr. The ability of the trityl group to be selectively removed in the presence of other acid-labile groups like tBu underscores its strategic importance in the historical progression of protecting group methodologies cblpatras.gr.
Key Amino Acid Derivatives in Peptide Synthesis
The following table summarizes the role of protecting groups for glutamine's side chain in common SPPS strategies, highlighting the specific advantages of the trityl group.
| Amino Acid | Side Chain | Protection Strategy | Protecting Group for Gln Side Chain | Key Benefits | Deprotection Conditions | Primary Scheme Association |
| Glutamine | Amide | Fmoc/tBu SPPS | Trityl (Trt) | Prevents side reactions (nitrile formation, cyclization); Enhances solubility in DMF/NMP; Orthogonal to Fmoc | Mild Acid (e.g., TFA) | Fmoc/tBu |
| Glutamine | Amide | Boc/Bzl SPPS | Xanthyl (Xan) | Prevents side reactions (nitrile formation, cyclization) | Acid-labile (general) | Boc/Bzl |
Note: While Trt can be used in Boc/Bzl strategies, its primary and most advantageous application for Gln side-chain protection is within the Fmoc/tBu framework due to its orthogonality and solubility benefits.
Compound Name List:
this compound
Glutamine (Gln)
Trityl (Trt)
Carbobenzoxy (Cbz)
tert-butyloxycarbonyl (Boc)
9-fluorenylmethoxycarbonyl (Fmoc)
Benzyl (Bzl)
tert-butyl (tBu)
Xanthyl (Xan)
Trityl-chloride
Fmoc-Gln(Trt)-OH
Fmoc-Asn(Trt)-OH
Fmoc-Gln-OH
Fmoc-Asn-OH
Methodological Approaches to the Preparation of H Gln Trt Oh
Strategies for Alpha-Amino Group Unprotection (Implied by H-) in Context of Side-Chain Protection
The designation "H-" in H-Gln(Trt)-OH signifies a free α-amino group, a prerequisite for its role as a building block in peptide synthesis. This is typically achieved through the deprotection of a precursor that has both the α-amino and the side-chain amide groups protected. A common strategy in modern solid-phase peptide synthesis (SPPS) is the use of an orthogonal protection scheme. peptide.com This involves protecting the α-amino group with a base-labile group, most commonly the Fluorenylmethyloxycarbonyl (Fmoc) group, while the glutamine side-chain is protected with the acid-labile trityl (Trt) group. peptide.compeptide.com
The Fmoc group is stable under the acidic conditions used to cleave the Trt group and the final peptide from the resin. iris-biotech.de Conversely, the Trt group is stable to the basic conditions, typically a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF), used to remove the Fmoc group at each step of peptide chain elongation. iris-biotech.deresearchgate.net This orthogonality is fundamental to the successful stepwise assembly of peptides. peptide.com
The synthesis of this compound for use in these protocols often starts from a precursor like Fmoc-Gln(Trt)-OH. evitachem.com To obtain this compound, the Fmoc group is selectively removed under basic conditions, leaving the Trt-protected side chain intact. broadpharm.com This process yields the free α-amino group necessary for subsequent coupling reactions.
Alternatively, a "Boc/Bzl" strategy can be employed, where the α-amino group is protected by the acid-labile t-butyloxycarbonyl (Boc) group and side chains by benzyl-based groups. peptide.com However, the Fmoc/tBu (or Trt) strategy is often preferred due to its milder deprotection conditions for the final peptide. peptide.comcsic.es
Selective Tritylation Protocols for Glutamine Side-Chain Amide
The introduction of the trityl group onto the side-chain amide of glutamine must be performed selectively to avoid protection of the α-amino or carboxyl groups.
Reagent Selection and Stoichiometry for Trityl Installation
The primary reagent for introducing the trityl group is trityl chloride (Trt-Cl). csic.escommonorganicchemistry.com The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. The stoichiometry of the reagents is crucial for achieving high yields and minimizing side products. Generally, a slight excess of trityl chloride and the base relative to the starting glutamine derivative is used.
A common starting material is a glutamine derivative where the α-amino and carboxyl groups are already protected. For instance, a synthetic route might involve starting with D-glutamic acid, protecting the α-amino group with a Z (benzyloxycarbonyl) group and the α-carboxyl group as a benzyl (B1604629) ester. google.com After converting the γ-carboxyl group to an amide, the trityl group can be introduced. google.com
Reaction Conditions and Solvent Systems Optimization
The choice of solvent and reaction conditions plays a significant role in the efficiency of the tritylation reaction. Dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are commonly used solvents. csic.es The reaction is often performed at room temperature. csic.es In one described method, trityl chloride dissolved in DCM is added to a solution of the amino acid methyl ester hydrochloride and triethylamine (B128534) in DMF. csic.es
For the tritylation of the side-chain amide of Z-D-Gln-OBzl, one method describes using trityl alcohol in acetic acid with sulfuric acid as a catalyst, with the reaction proceeding at 45-60°C for 8-24 hours. google.com Another approach involves the acid-catalyzed reaction of glutamine with triphenylmethanol (B194598) and acetic anhydride (B1165640) in glacial acetic acid. researchgate.net
Control of Regioselectivity in Glutamine Side-Chain Protection
Achieving regioselectivity, i.e., the specific protection of the side-chain amide, is paramount. This is typically controlled by protecting the other reactive functional groups (the α-amino and α-carboxyl groups) prior to the tritylation step. For example, starting with N-α-protected glutamine allows for the selective reaction of the side-chain amide with the tritylating agent.
In a multi-step synthesis starting from D-glutamic acid, the α-amino group is first protected with a Z-group, and the α-carboxyl group is protected as a benzyl ester. google.com The side-chain γ-carboxyl group is then converted to an amide, and finally, this side-chain amide is tritylated. google.com This sequential protection strategy ensures that the trityl group is installed at the desired position.
Purification Methodologies for Synthetic Intermediates of this compound
Purification of the intermediates and the final this compound product is essential to ensure high purity for peptide synthesis. Common purification techniques include:
Extraction: After the reaction, the mixture is often worked up by extraction to remove salts and other water-soluble impurities. For instance, after tritylation, the reaction mixture can be treated with water and ethyl acetate, with the organic phase containing the desired product being washed and dried. csic.es
Crystallization/Precipitation: The desired product can often be isolated and purified by crystallization or precipitation from a suitable solvent system. For example, after saponification of a methyl ester, the product can be precipitated by acidifying the aqueous solution. google.com
Silica (B1680970) Gel Chromatography: For intermediates that are not easily purified by crystallization, silica gel chromatography is a powerful technique. csic.es This method separates compounds based on their polarity, allowing for the isolation of the desired product from unreacted starting materials and side products. For example, the purification of Trt-Lys(Tfa) has been described using a silica gel column eluted with a gradient of methanol (B129727) in dichloromethane. csic.es
High-Performance Liquid Chromatography (HPLC): For final high-purity products, especially peptides synthesized using this compound, reversed-phase HPLC is the method of choice. researchgate.net This technique offers high resolution and is capable of separating closely related impurities.
The selection of the purification method depends on the specific intermediate and the required level of purity. A combination of these techniques is often employed to obtain this compound of sufficient quality for its application in peptide synthesis.
Integration of H Gln Trt Oh in Peptide Synthesis Architectures
H-Gln(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)
In the realm of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the use of glutamine and asparagine residues requires protection of their side-chain amides to prevent unwanted chemical transformations. peptide.comnih.gov For this purpose, the trityl (Trt) protecting group is preferred in Fmoc chemistry. peptide.com The resulting derivative, Fmoc-Gln(Trt)-OH, not only prevents side reactions but also confers a significant advantage by improving the solubility of the amino acid derivative in common SPPS solvents like dimethylformamide (DMF), which is a notable issue with the unprotected Fmoc-Gln-OH. peptide.com The Trt group is reliably cleaved at the end of the synthesis using standard acidic conditions, such as a trifluoroacetic acid (TFA) cocktail. smolecule.comrsc.org
The efficiency and speed of coupling reactions are paramount in SPPS. The solubility of the protected amino acid derivative directly impacts these parameters. While Fmoc-Gln(Trt)-OH generally shows good solubility in standard solvents like DMF, its solubility can be limited in greener alternative solvents. peptide.comrsc.org
Recent studies have explored the use of various solvent systems to enhance the sustainability of SPPS. For instance, Triethyl phosphate (B84403) (TEP) has been investigated as a green solvent. While most Fmoc-amino acids are soluble in TEP, those with bulky trityl groups, including Fmoc-Asn(Trt)-OH and Fmoc-His(Trt)-OH, exhibit poor solubility. Interestingly, Fmoc-Gln(Trt)-OH demonstrates greater solubility in TEP than its asparagine counterpart, highlighting the subtle influence of side-chain structure on physical properties. tandfonline.com In cases of poor solubility in a single green solvent, mixtures such as N-butylpyrrolidone (NBP) and TEP have been successfully used to dissolve Fmoc-Asn(Trt)-OH for synthesis. tandfonline.com
The table below summarizes the solubility of Fmoc-Gln(Trt)-OH and related compounds in various solvents, as reported in studies on greening SPPS.
| Compound/Reagent | Solvent | Concentration (M) | Solubility | Source |
| Fmoc-Gln(Trt)-OH | DMIE | 0.2 | Soluble (S) | nih.gov |
| Fmoc-Gln(Trt)-OH | NEP | 0.2 | Soluble (S) | nih.gov |
| Fmoc-Gln(Trt)-OH | DMPU | 0.2 | Soluble (S) | nih.gov |
| Fmoc-Gln(Trt)-OH | THF | 0.2 | Soluble (S) | nih.gov |
| Fmoc-Gln(Trt)-OH | Anisole | 0.2 | Insoluble (I) | nih.gov |
| Fmoc-Gln(Trt)-OH | TEP | > 0.1 | Soluble | tandfonline.com |
| Fmoc-Asn(Trt)-OH | TEP | ≤ 0.1 | Poor | tandfonline.com |
| Fmoc-His(Trt)-OH | TEP | ≤ 0.1 | Poor | tandfonline.com |
| Fmoc-Cys(Trt)-OH | TEP | ≤ 0.1 | Poor | tandfonline.com |
Data compiled from studies investigating alternative solvents for SPPS. tandfonline.comnih.gov
Coupling methods also play a crucial role. In the synthesis of a human growth hormone (hGH)-derived peptide, residues including Gln(Trt) were incorporated using a double coupling strategy with DIC-OxymaPure to anticipate and overcome potential synthetic difficulties. csic.es The kinetics of coupling reactions can be monitored in real-time using techniques like refractometry, which has been shown to reliably track the mass transfer from the solution to the resin during the coupling of amino acids like Fmoc-Gln(Trt)-OH. csic.es
The primary motivation for using the trityl protecting group on the glutamine side chain is the prevention of deleterious side reactions. peptide.com One of the most common side reactions involving unprotected glutamine is the base-catalyzed cyclization of an N-terminal glutamine residue to form pyroglutamate. peptide.com This reaction irreversibly caps (B75204) the peptide chain, preventing further elongation. The bulky Trt group on the side-chain amide of glutamine physically and electronically hinders this cyclization, thereby preserving the integrity of the growing peptide. smolecule.compeptide.com
Another potential issue is the presence of impurities in commercial amino acid derivatives. For example, some preparations of Fmoc-Gln(Trt)-OH can contain trace amounts of acetic acid, which can act as a capping agent and lead to terminated sequences. nih.govresearchgate.net Therefore, high purity of the building blocks is essential for the successful synthesis of long peptides. nih.govresearchgate.net
During SPPS, growing peptide chains can adopt secondary structures, such as β-sheets, which can lead to intermolecular aggregation on the solid support. This aggregation can hinder reagent access, resulting in incomplete coupling and deprotection steps, ultimately leading to low yields and difficult purifications. This is a phenomenon often referred to as "difficult sequences".
Recent research suggests that the choice of side-chain protecting groups can influence this on-resin aggregation. In a study investigating methods to disrupt aggregation, a C-terminal tag of six Gln(Trt) residues, [Gln(Trt)]6, was shown to reduce aggregation during the synthesis of the Barstar[75-90] peptide, although it was less effective than an [Arg(Pbf)]6 tag. acs.org This indicates that the bulky side-chain protecting groups themselves, such as the trityl group on glutamine, can play a role in modulating the secondary structure and aggregation propensity of the resin-bound peptide. acs.org The disruption of β-sheet formation is a key strategy for improving the synthesis of aggregation-prone peptides. rsc.org
This compound in Solution-Phase Peptide Synthesis
While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS) remains crucial, particularly for large-scale production and the synthesis of peptide segments for convergent strategies. This compound and its derivatives are also valuable in this context.
Convergent synthesis, or segment condensation, involves the synthesis of smaller, protected peptide fragments which are then coupled together in solution or on a solid support. acs.org This approach is often preferred for producing long peptides as it allows for the purification of intermediate fragments, leading to a purer final product.
This compound is frequently incorporated into these protected fragments. For example, in a hybrid solid- and solution-phase synthesis of a hexapeptide, the fragment B, [H-Gln(Trt)-Arg-Arg-OH], was prepared using classical solution methods before being coupled to another fragment. researchgate.net Similarly, the synthesis of linear protected peptides on a 2-chlorotrityl resin allows for cleavage under mild acidic conditions that keep the side-chain protecting groups, including the Trt on glutamine, intact. researchgate.net These fully protected fragments, such as H-Ile-Asp(OtBu)-Ser(tBu)-Pro-Thr(tBu)-Gln(Trt)-OH, are essential building blocks for subsequent segment condensation steps. researchgate.net A liquid-phase process has also been described for synthesizing Cyclo(Gly-Pro-Gln-Gly-Pro-Gln), which involves an intermediate derived from H-Gln(Trt)-OMe·HCl, avoiding more expensive Fmoc-protected amino acids and reducing the production cycle. google.com
Despite its advantages, convergent synthesis presents its own set of challenges, particularly related to the protected fragments containing this compound. A significant hurdle is the poor solubility of large, fully protected peptide fragments in common organic solvents, which can severely hamper coupling efficiency. csic.escnr.it For instance, the condensation between protected fragments Tyr1-Arg8 and Ser9-Phe16 was reported to suffer from poor fragment solubility and high levels of epimerization at the C-terminal activation site. csic.es In the synthesis of liraglutide, a protected segment (9-16) containing Gln(Trt) showed severe solubility problems, forming gels in DMF, DCM, and DMSO, which complicated its condensation with the resin-bound segment (17-31). cnr.it
Another challenge is the risk of side reactions during the fragment coupling step, such as epimerization (racemization) at the C-terminal amino acid of the activated peptide segment. This was observed during the cyclization of a linear precursor containing Gln(Trt), where epimers were formed and required separation by HPLC. researchgate.net Furthermore, the acid-lability of the Trt group makes it incompatible with synthetic strategies that cannot accommodate acidic deprotection steps. acs.org
Solutions to these challenges often involve careful optimization of the synthetic strategy. This can include the strategic insertion of "solubilizing" residues or backbone-modifying elements like pseudoprolines (dipeptides of Ser or Thr) at the site of fragment condensation to disrupt secondary structures and improve coupling outcomes. cnr.it The choice of coupling reagents, solvents, and reaction conditions must be meticulously fine-tuned to maximize yield and minimize side reactions like racemization. cnr.it
Chemoselective Ligation Strategies Utilizing this compound Precursors
The synthesis of large peptides and proteins often relies on the chemical joining of smaller, purified peptide fragments. This approach, known as chemoselective ligation, allows for the assembly of complex biomolecules that are inaccessible by direct solid-phase peptide synthesis (SPPS) alone. Within this framework, this compound serves as a critical precursor building block for the incorporation of glutamine into peptide fragments destined for ligation. Its primary role is not as a direct participant in the ligation reaction itself, but as the source of a protected glutamine residue during the SPPS of a key intermediate: the C-terminal peptide thioester.
The most prominent chemoselective ligation technique is Native Chemical Ligation (NCL). scispace.combiosyntan.de NCL involves the reaction between a peptide fragment with a C-terminal thioester and a second peptide fragment possessing an N-terminal cysteine residue. scispace.com This reaction proceeds in aqueous solution at neutral pH, first through a reversible transthioesterification, followed by an irreversible S-to-N acyl shift that forms a native peptide bond at the ligation site. scispace.com
The generation of the required peptide thioester is a crucial step where this compound plays its part. During Fmoc-based SPPS, its N-α-Fmoc protected counterpart, Fmoc-Gln(Trt)-OH, is used to introduce glutamine into the growing peptide chain. rsc.orgiris-biotech.de The trityl (Trt) group on the glutamine side-chain amide is essential for two main reasons:
It prevents potential side reactions, such as dehydration or cyclization to pyroglutamate, during peptide synthesis and purification. wiley-vch.de
The Trt group is stable during the Fmoc-deprotection steps (typically using piperidine) but is readily removed during the final acidolytic cleavage from the resin (e.g., with trifluoroacetic acid, TFA), which often occurs concurrently with the deprotection of other side-chain protecting groups. iris-biotech.de
For NCL, the peptide chain is not cleaved from the resin as a standard carboxylic acid but is processed to generate a C-terminal thioester. Various methods exist for this, including the use of specialized thioester-generating resins or post-synthesis conversion of a peptide hydrazide into a thioester. osti.govgoogle.comosti.gov A peptide containing a C-terminal Gln(Trt) residue can be converted into a Gln-thioester, a key precursor for ligation.
The nature of the C-terminal amino acid of the thioester fragment can significantly influence the rate and success of the NCL reaction. While sterically hindered β-branched amino acids like valine or isoleucine can lead to slow ligation rates, glutamine is considered less sterically demanding, generally allowing for efficient ligation. nih.gov
Research has demonstrated the successful use of glutamine-terminated peptide thioesters in NCL protocols. These fragments, which would have been synthesized using this compound as the glutamine source, react efficiently with N-terminal cysteine-containing peptides to yield the desired full-length product. nih.govresearchgate.net Furthermore, advances in ligation chemistry have expanded the scope beyond the canonical Xaa-Cys junction. Strategies involving desulfurization after ligation at a mercapto-amino acid (a cysteine analogue) have made Xaa-Gln junctions accessible, further highlighting the importance of glutamine-containing fragments in protein synthesis. researchgate.net
The following tables provide illustrative data on ligation reactions where glutamine is present at the C-terminus of the thioester fragment, a scenario reliant on the use of precursors like this compound during the synthesis of that fragment.
Table 1: Exemplar Data for Native Chemical Ligation at Gln-Cys Junctions
This table shows representative conditions and outcomes for NCL where a peptide thioester ending in glutamine is ligated to a peptide with an N-terminal cysteine.
| Peptide 1 (Thioester) Sequence | Peptide 2 (N-term Cys) Sequence | Ligation Conditions | Yield | Reference |
| Ac-Tyr-Ile-Gln-COSR ¹ | Cys -Arg-Met-Lys-NH₂ | 6 M Gn·HCl, 0.1 M Phosphate buffer, pH 7.0, TCEP, MPAA | High | scispace.comnih.gov |
| Aβ(1-28)-CO-MESNa ² | Cys -Aβ(30-42)-OH | 6 M Gn·HCl, 0.2 M Phosphate buffer, pH 7.0, TCEP, MPAA | 67% | rsc.org |
| Model-Peptide-Gln-SR ¹ | Cys -Model-Peptide-OH | Aqueous buffer, pH 6.5-7.5, chaotropic agents | Good | biosyntan.denih.gov |
¹R represents an alkyl or aryl group, such as in a mercaptopropionic acid or thiophenol ester. ²MESNa is 2-mercaptoethanesulfonate, a common thiol additive used to generate the active thioester.
Table 2: Influence of C-terminal Amino Acid on Ligation Efficiency
This table compares the relative efficiency of NCL based on the C-terminal residue of the peptide thioester, demonstrating that glutamine facilitates rapid ligation compared to more sterically hindered residues.
| C-terminal Residue of Thioester | Steric Hindrance | Typical Ligation Rate | Notes | Reference |
| Glycine (Gly) | Low | Very Fast | The least hindered amino acid, often used as a benchmark. | ethz.ch |
| Glutamine (Gln) | Moderate | Fast | Ligation proceeds efficiently, typically completing within hours. | nih.gov |
| Phenylalanine (Phe) | Moderate | Fast | Aromatic side chain, but generally allows for rapid ligation. | nih.gov |
| Threonine (Thr) | High (β-branched) | Slow | Steric bulk close to the backbone significantly slows the reaction. | nih.gov |
| Valine (Val) | High (β-branched) | Very Slow | One of the most challenging residues for NCL at the C-terminus. | researchgate.net |
Table 3: Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | N-trityl-L-glutamine |
| Fmoc-Gln(Trt)-OH | Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-trityl-L-glutamine |
| TFA | Trifluoroacetic acid |
| TCEP | Tris(2-carboxyethyl)phosphine |
| MPAA | 4-Mercaptophenylacetic acid |
| Gn·HCl | Guanidinium hydrochloride |
| Trt | Trityl |
| Fmoc | 9-Fluorenylmethoxycarbonyl |
| SPPS | Solid-Phase Peptide Synthesis |
| NCL | Native Chemical Ligation |
| MESNa | Sodium 2-mercaptoethanesulfonate |
Trityl Protecting Group Chemistry in the Context of H Gln Trt Oh
Acid-Labile Nature of the Trityl Group
The trityl group is characterized by its lability under acidic conditions, a property that underpins its utility as a protecting group. This acid sensitivity allows for its selective removal without affecting other protecting groups that are stable to mild acids.
Mechanisms of Trityl Deprotection from Glutamine Side Chain
The deprotection of the trityl group from the glutamine side chain typically proceeds via an acid-catalyzed mechanism. The process begins with the protonation of the oxygen atom of the trityl ether or ester linkage, or the nitrogen atom if it's an amide protection. This protonation weakens the C-O or C-N bond. Subsequently, the C-O or C-N bond undergoes heterolytic cleavage, generating the highly stable triphenylmethyl carbocation (trityl cation) and the deprotected glutamine residue total-synthesis.comdoubtnut.comquora.compearson.comnih.gov. The exceptional stability of the trityl cation is attributed to the extensive resonance delocalization of the positive charge across the three phenyl rings doubtnut.comquora.compearson.comnih.gov. This stability drives the deprotection reaction forward. Mild acids, such as dilute trifluoroacetic acid (TFA) or acetic acid, are commonly used for trityl deprotection peptide.comtotal-synthesis.comresearchgate.netsigmaaldrich.com. Lewis acids, often in combination with protic acids, can also facilitate trityl removal acs.orgresearchgate.net.
Compatibility of Trityl Protection with Other Protecting Groups and Reagents
The trityl group exhibits good compatibility with a range of other protecting groups commonly used in peptide synthesis. It is generally stable to basic conditions, making it compatible with the Fmoc group, which is removed by bases like piperidine (B6355638) peptide.comontosight.aipeptide.comnih.goviris-biotech.deiris-biotech.de. Trityl is also stable to nucleophiles and catalytic hydrogenation. However, it is labile to acids, including TFA, which is also used to remove other acid-labile groups like tert-butyl (tBu) ethers or esters. Therefore, while Trt and tBu are both acid-labile, their differential lability can sometimes be exploited for selective deprotection, or they are removed simultaneously in a final cleavage step peptide.comtotal-synthesis.comsigmaaldrich.comiris-biotech.debiosynth.com. For instance, trityl groups can often be removed with milder acidic conditions (e.g., 1% TFA in DCM) than those required for tBu groups (e.g., 95% TFA), allowing for selective deprotection of Trt-protected residues sigmaaldrich.com. Other protecting groups like carbamates (Boc, Cbz) are also generally compatible, although their removal conditions might overlap with Trt deprotection depending on the acid strength used acs.orgontosight.aipeptide.com.
Selective Removal of Trityl Protecting Group from H-Gln(Trt)-OH Derivatives
The ability to selectively remove the trityl group is a key feature that enables complex peptide synthesis strategies.
Development of Orthogonal Deprotection Strategies
Orthogonality in protecting group strategies refers to the ability to remove one protecting group without affecting others, typically through distinct chemical mechanisms. The trityl group's acid lability makes it orthogonal to base-labile groups like Fmoc, and to groups removed by other mechanisms such as hydrogenolysis (e.g., Cbz) or specific reagents (e.g., Dde, removed by hydrazine) ontosight.aipeptide.comresearchgate.netsigmaaldrich.com. In the widely used Fmoc/tBu strategy, the Fmoc group is removed by piperidine (base), while side-chain protecting groups like tBu and Trt are typically removed by acid (TFA) at the end of the synthesis peptide.comnih.goviris-biotech.de. However, the difference in acid lability between Trt and tBu allows for selective removal of the trityl group using milder acidic conditions while leaving tBu groups intact sigmaaldrich.com. This selective deprotection is valuable for introducing modifications or forming linkages at specific sites within a peptide chain while other side chains remain protected sigmaaldrich.compeptide.comub.edu.
Green Chemistry Approaches to Trityl Deprotection
Efforts in green chemistry have focused on developing milder and more environmentally friendly methods for trityl deprotection. This includes the use of milder Lewis acids (e.g., ZnBr₂, MgBr₂, BF₃·OEt₂) or protic acids in combination with reducing agents to scavenge the highly reactive trityl cation, thereby minimizing potential side reactions and improving yields acs.orgresearchgate.netrsc.org. For example, a three-component reagent system involving a Lewis acid, hexafluoroisopropanol (HFIP), and triethylsilane has been reported for mild and efficient detritylation, compatible with groups like Fmoc researchgate.netrsc.org. Other approaches include using solid-supported acids or catalytic amounts of Lewis acids like ceric triflate researchgate.net.
Mechanistic Insights into Reactions Involving H Gln Trt Oh
Kinetic Studies of Coupling Reactions with H-Gln(Trt)-OH
The rate of peptide bond formation is a critical parameter in solid-phase peptide synthesis (SPPS). The kinetics of coupling reactions are influenced by several factors, including the activation method of the carboxylic acid, steric hindrance at the coupling site, and the potential for peptide aggregation on the solid support. While specific kinetic rate constants for the coupling of this compound are not extensively documented in dedicated studies, the general principles of peptide bond formation provide a framework for understanding its reactivity. luxembourg-bio.comacs.org
The process involves the activation of the C-terminal carboxyl group of an incoming N-protected amino acid, which then reacts with the free N-terminal amine of the resin-bound peptide chain, in this case, the amine of this compound (generated after deprotection of a preceding residue). luxembourg-bio.com Common activation protocols use reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or carbodiimides, which proceed through activated ester intermediates. nih.gov The formation of the peptide bond is a high kinetic barrier process, which underscores the necessity of an activating group to kinetically favor the reaction. luxembourg-bio.com
Factors that can impede the coupling kinetics involving this compound include:
Aggregation: The growing peptide chain, particularly sequences containing glutamine, can form secondary structures and aggregate, making the N-terminal amine less accessible for coupling. peptide.com Slow kinetics and low deprotection yields are often clear indicators of peptide aggregation. luxembourg-bio.com
Monitoring of the reaction progress is typically performed using qualitative tests like the Kaiser test or quantitative methods such as NMR spectroscopy of cleaved peptide samples to ensure the reaction has reached completion. acs.org
Derivatization and Functionalization Strategies Employing H Gln Trt Oh
Site-Specific Modification of Glutamine Residues via H-Gln(Trt)-OH
The primary application of this compound in peptide synthesis is to ensure the site-specific incorporation of glutamine residues. a2bchem.com During the stepwise assembly of a peptide chain, typically in Solid-Phase Peptide Synthesis (SPPS), each amino acid must be added in a precise sequence. The side chains of many amino acids, including glutamine, contain functional groups that can interfere with the formation of the peptide bond between the α-amino and α-carboxyl groups.
The trityl group on this compound provides temporary protection for the glutamine side-chain amide. This allows chemists to selectively form peptide bonds involving the main chain of the glutamine residue without altering its side chain. smolecule.com Once the entire peptide sequence has been assembled, the trityl group can be removed under specific acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the native glutamine residue in the desired position. smolecule.com This strategy is fundamental for creating peptides with a precisely defined structure, which is essential for their biological activity. a2bchem.com
The use of this compound enables a workflow where other parts of the peptide can be modified while the glutamine side chain remains inert. This site-specific control is a cornerstone of modern peptide chemistry.
| Step | Action | Purpose |
| 1. Protection | L-glutamine is derivatized with a trityl group to form this compound. | To mask the reactive side-chain amide, preventing unwanted reactions. smolecule.com |
| 2. Incorporation | This compound is coupled into a growing peptide chain using standard synthesis protocols. | To place a glutamine residue at a specific, predetermined position in the sequence. a2bchem.com |
| 3. Elongation/Modification | Other amino acids are added, or other residues in the peptide are chemically modified. | The Trt group ensures the glutamine side chain remains unaffected by these subsequent chemical steps. |
| 4. Deprotection | The completed peptide is treated with an acid (e.g., TFA) to remove the Trt group. | To regenerate the functional glutamine side chain, yielding the final, correctly structured peptide. smolecule.com |
Incorporation of this compound into Modified Peptides and Peptidomimetics
This compound is an indispensable tool for the synthesis of modified peptides and peptidomimetics, which are molecules that mimic the structure and function of natural peptides but may have altered backbones or non-standard amino acids to improve properties like stability and bioavailability. a2bchem.commdpi.com The presence of a glutamine moiety is often essential for the biological function of these molecules. a2bchem.com
The use of the trityl-protected glutamine derivative offers significant advantages in these complex syntheses. Compared to its unprotected counterpart, this compound exhibits enhanced solubility in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF). advancedchemtech.com Furthermore, it prevents potential side reactions, such as the dehydration of the amide side chain, which can occur during the activation step required for peptide bond formation, particularly when using carbodiimide (B86325) reagents. advancedchemtech.com
Research findings have demonstrated the use of Fmoc-Gln(Trt)-OH, a related derivative, in the synthesis of bioactive peptides designed for covalent attachment to surfaces like polyetheretherketone (PEEK). nih.gov In this work, complex peptide sequences were assembled using a series of protected amino acids, including Fmoc-Gln(Trt)-OH, to create functional materials for biomedical applications. nih.gov This highlights the compound's role in constructing highly specialized, non-natural peptide structures.
| Application Area | Role of this compound | Research Finding |
| Bioactive Peptides | Serves as the protected source of glutamine for incorporation into custom sequences. | Used in the synthesis of peptides for functionalizing PEEK surfaces to improve osteoblast response. nih.gov |
| Peptidomimetics | Enables the inclusion of a key glutamine functional group into non-standard molecular backbones. a2bchem.com | The protection strategy is crucial for complex syntheses where multiple reactive sites must be managed. a2bchem.com |
| Therapeutic Peptides | Ensures the production of high-purity peptides by preventing side reactions and improving solubility. a2bchem.comadvancedchemtech.com | Its use leads to significantly purer peptides compared to other glutamine derivatives. advancedchemtech.com |
Applications of this compound in Bioconjugation Chemistry
Bioconjugation is the process of covalently linking molecules, such as peptides, to other species like proteins, drugs, or labeling agents. nih.gov While this compound is not directly a conjugating agent, it plays a critical enabling role by facilitating the site-specific placement of glutamine residues, which can then act as chemical handles for subsequent conjugation reactions.
For a bioconjugation strategy to be effective, it often requires a unique, reactive functional group at a specific location on the biomolecule. The precise incorporation of glutamine into a peptide sequence using this compound provides such a handle. After synthesis and deprotection, the glutamine side-chain amide becomes available for targeted modification.
A notable example of this is the enzymatic conjugation mediated by transglutaminases. These enzymes catalyze the formation of a stable isopeptide bond between the side-chain amide of a glutamine residue and the primary amine of another molecule, often the ε-amino group of a lysine (B10760008) residue. nih.gov This enzymatic reaction is highly specific to glutamine. Therefore, by strategically placing a glutamine residue within a peptide using this compound during synthesis, scientists can dictate the exact site of subsequent transglutaminase-mediated bioconjugation. This approach has been implicated in G-protein signaling through a process known as histaminylation, a novel post-translational modification where histamine (B1213489) is attached to specific glutamine residues. nih.gov
| Stage | Process | Role of this compound | Outcome |
| 1. Synthesis | A peptide is constructed using SPPS. | This compound is used to insert a protected glutamine residue at a predetermined position. | A full-length peptide with a latent glutamine conjugation site. |
| 2. Deprotection | The trityl group is cleaved from the glutamine side chain. | The removal of the protecting group makes the glutamine side-chain amide available. | A purified peptide with a site-specifically exposed glutamine residue. |
| 3. Conjugation | The peptide is reacted with another molecule using a glutamine-specific method (e.g., transglutaminase). | The now-exposed glutamine side chain serves as the specific anchor point for the conjugation reaction. nih.gov | A precisely constructed bioconjugate with a defined linkage site. |
Optimization and Process Development for H Gln Trt Oh Production and Utilization
Scalable Synthesis of H-Gln(Trt)-OH for Industrial Applications
The industrial-scale production of this compound, or N-delta-trityl-L-glutamine, is a critical process to meet the demands for this key ingredient in solid-phase peptide synthesis (SPPS). smolecule.com The scalability of the synthesis is paramount, requiring careful consideration of reaction efficiency, product purity, environmental impact, and economic feasibility. smolecule.com The transition from laboratory-scale synthesis to industrial production involves overcoming challenges in maintaining reaction consistency, managing heat transfer, and ensuring the purity of the final product. smolecule.com
The fundamental approach to synthesizing this compound involves the protection of the side chain amide of L-glutamine with a trityl group. smolecule.com This is typically achieved by reacting L-glutamine with trityl chloride in the presence of a suitable base. smolecule.com The trityl group serves as a temporary protecting group for the side chain amide, preventing unwanted reactions during the peptide chain assembly. smolecule.com
For industrial applications, the synthesis is often integrated into automated processes. Modern industrial peptide synthesizers are capable of handling production scales ranging from millimoles to several moles per batch, utilizing technologies such as flow-through columns to enhance efficiency and consistency. smolecule.com
The purification of this compound on a large scale is a crucial step to ensure its suitability for pharmaceutical applications. Chromatography techniques are commonly employed to achieve the high purity required for peptide synthesis. smolecule.com The final product's structure and purity are rigorously confirmed using analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. smolecule.com
A generalized scheme for the synthesis of this compound is presented below:
| Reactants | Reagents | Product |
| L-Glutamine | Trityl Chloride, Base | This compound |
Strategies for Improving Yield and Reducing Byproducts in this compound Reactions
Optimizing the synthesis of this compound to maximize yield and minimize the formation of byproducts is a key focus in process development. Several strategies are employed to achieve this, primarily centered on the choice of protecting groups, reaction conditions, and purification methods.
One of the significant challenges in reactions involving glutamine is the potential for the amide side chain to undergo dehydration, leading to the formation of nitrile-containing byproducts, especially during the activation step with carbodiimide (B86325) reagents. The use of the trityl protecting group on the side chain of glutamine, as in Fmoc-Gln(Trt)-OH, effectively prevents this side reaction, leading to the synthesis of significantly purer peptides. advancedchemtech.com
The choice of orthogonal protecting groups is a fundamental strategy to avoid the formation of byproducts. For instance, in Fmoc-Gln(Trt)-OH, the alpha-amino group is protected by the base-labile Fmoc group, while the side-chain amide is protected by the acid-labile trityl group. This orthogonal protection scheme allows for the selective removal of the Fmoc group during peptide chain elongation without affecting the trityl group, thus preventing side reactions. researchgate.net
Furthermore, racemization of the amino acid during the protection and coupling steps can lead to the formation of undesired D-isomers as byproducts. Careful control of reaction conditions, such as temperature and the choice of coupling reagents, is crucial to minimize racemization and maintain the stereochemical integrity of the L-glutamine derivative. researchgate.net
The following table summarizes key strategies and their impact on the synthesis of this compound and its derivatives:
| Strategy | Impact on Yield and Byproducts |
| Use of Trityl Protecting Group | Prevents dehydration of the glutamine side chain, reducing nitrile byproduct formation. advancedchemtech.com |
| Orthogonal Protection (e.g., Fmoc/Trityl) | Allows for selective deprotection, minimizing side reactions and improving purity. researchgate.net |
| Optimization of Reaction Conditions | Careful control of temperature and reagents minimizes racemization and other side reactions. researchgate.net |
| Enhanced Solubility of Protected Amino Acid | Improves coupling efficiency and overall reaction yield. advancedchemtech.com |
Green Chemistry Principles in the Production and Use of this compound
The application of green chemistry principles to the production and utilization of this compound is an increasingly important consideration, driven by the need for more sustainable and environmentally friendly chemical processes. rsc.org The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org
One of the core principles of green chemistry is the use of safer solvents. In the context of peptide synthesis involving this compound, research has focused on finding environmentally benign alternatives to traditional solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). Propylene (B89431) carbonate has been identified as a green polar aprotic solvent that can effectively replace these conventional solvents in both solution-phase and solid-phase peptide synthesis, performing comparably without the associated serious toxicity concerns. smolecule.com Studies have also investigated the solubility of Fmoc-Gln(Trt)-OH in various greener solvents, which is a critical factor for its effective use in sustainable synthesis protocols. nih.gov Triethyl phosphate (B84403) (TEP) is another green solvent in which Fmoc-Gln(Trt)-OH has shown good solubility. tandfonline.com
Another key principle is the reduction of derivatives, which aims to minimize or avoid the use of blocking groups to reduce the number of reaction steps and the generation of waste. rsc.org While the trityl group in this compound is a protecting group, its use is often justified by the significant improvement in the purity of the final peptide by preventing side reactions. advancedchemtech.com The focus in greening this aspect lies in the efficiency of the protection and deprotection steps and the recyclability of the protecting group or its byproducts.
The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the final product, is also a central tenet of green chemistry. rsc.org Evaluating the atom economy of the synthesis of this compound can help in identifying more efficient synthetic routes that generate less waste.
The table below outlines the application of some green chemistry principles to the synthesis and use of this compound:
| Green Chemistry Principle | Application in this compound Production and Use |
| Safer Solvents and Auxiliaries | Replacement of hazardous solvents like DMF and DCM with greener alternatives such as propylene carbonate and triethyl phosphate. smolecule.comtandfonline.com |
| Reduce Derivatives | While a protecting group is used, its application prevents side reactions, leading to a purer product and potentially less waste from purification of impurities. advancedchemtech.comrsc.org |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. rsc.org |
| Use of Renewable Feedstocks | Exploring biotechnological methods for the production of the starting material, L-glutamine, through fermentation processes. smolecule.com |
Future Perspectives and Emerging Research Directions
Automated Synthesis Applications Utilizing H-Gln(Trt)-OH Derivatives
The efficiency and scalability of automated peptide synthesizers have made SPPS the method of choice for producing peptides. This compound and its Nα-Fmoc protected counterpart, Fmoc-Gln(Trt)-OH, are standard reagents in these automated systems chemimpex.comchemimpex.comsigmaaldrich.comsigmaaldrich.comcem.com. Future directions in this area involve optimizing coupling and deprotection cycles for glutamine-containing sequences within automated platforms. This includes developing faster coupling reagents that are compatible with the trityl protecting group and exploring new resin chemistries that can enhance the solubility and accessibility of protected amino acids like Fmoc-Gln(Trt)-OH. Research is also directed towards integrating real-time monitoring and quality control within automated synthesis, ensuring the high purity and correct sequence of peptides, especially those containing glutamine, which can be prone to side reactions like dehydration or cyclization under certain conditions nih.gov.
Sustainable Approaches in Amino Acid Derivative Synthesis
The peptide synthesis industry is increasingly focused on adopting green chemistry principles to minimize environmental impact. This includes reducing solvent consumption, using less hazardous reagents, and improving atom economy in the synthesis of protected amino acids like this compound nih.govtandfonline.comnih.govrsc.orgrsc.orgbiotage.comadvancedchemtech.comgreentech.frcsic.es. Future research aims to develop more sustainable synthetic routes for Fmoc-Gln(Trt)-OH itself, potentially employing biocatalysis or flow chemistry. Furthermore, the development of water-based SPPS strategies or the use of greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) as alternatives to DMF is crucial biotage.com. Innovations in solid-phase synthesis, such as solventless reactions using ball-milling technology or minimal-protection strategies, also contribute to sustainability acs.orgresearchgate.net. The goal is to create a more environmentally benign process from the synthesis of the building blocks to the final peptide product.
Advanced Chiral Resolution and Analysis in Peptide Synthesis
Maintaining and verifying the stereochemical integrity of amino acids and peptides is paramount for their biological activity and therapeutic efficacy. Advanced analytical techniques are continuously being developed to ensure the chiral purity of amino acid derivatives, including this compound nih.govpepdd.comcat-online.comsigmaaldrich.comsigmaaldrich.comresearchgate.netoxfordglobal.commdpi.comijsra.netchiraltech.com. High-performance liquid chromatography (HPLC) with chiral stationary phases is a primary tool for this purpose, with ongoing research focused on developing more selective and sensitive methods that can resolve enantiomers with high precision, even for underivatized amino acids nih.govsigmaaldrich.com. Techniques like LC-MS/MS and NMR spectroscopy are also vital for comprehensive characterization and impurity profiling, ensuring that the glutamine residues incorporated into peptides maintain their correct stereochemistry nih.govoxfordglobal.com. Future work will likely involve further refinement of these analytical methods for faster, more accurate, and more robust chiral analysis, potentially integrating them directly into the synthesis workflow for real-time quality control.
Q & A
Q. What are the optimal storage conditions for H-Gln(Trt)-OH to ensure stability during peptide synthesis experiments?
this compound should be stored at -80°C for up to 6 months or -20°C for 1 month to prevent degradation. Prolonged exposure to higher temperatures or moisture can lead to trityl (Trt) group cleavage or racemization. For experimental use, thaw aliquots on ice and avoid repeated freeze-thaw cycles .
Q. How can researchers address poor solubility of this compound in aqueous buffers during solution preparation?
To enhance solubility:
- Pre-warm the compound to 37°C and sonicate in an ultrasonic bath for 10–15 minutes.
- Use organic solvents like DMSO (10–20% v/v) for stock solutions, followed by dilution in saline or PBS. If precipitation occurs, adjust solvent ratios (e.g., Tween 80 or ethanol) and validate compatibility with downstream assays .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Wear PPE (gloves, lab coat, goggles) due to hazards listed under H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation).
- Work in a fume hood to avoid inhalation of fine particles. Dispose of waste via approved chemical disposal protocols .
Advanced Research Questions
Q. How does the trityl (Trt) protecting group in this compound influence coupling efficiency during solid-phase peptide synthesis (SPPS)?
The Trt group shields the side-chain amide of glutamine, preventing undesired side reactions during Fmoc-based SPPS. However, its steric bulk may reduce coupling efficiency in long or hydrophobic peptide sequences. To mitigate this:
- Use coupling agents like HATU or PyBOP with DIPEA (5–10 eq.) to activate the carboxyl group.
- Extend coupling times to 1–2 hours and monitor completion via Kaiser or chloranil tests .
Q. What analytical methods are recommended to verify the purity and structural integrity of this compound after synthesis or storage?
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>98% by area under the curve).
- Mass Spectrometry (MS) : Confirm molecular weight ([M+H]+ expected at 522.6 Da for Z-Gln(Trt)-OH; adjust based on derivative).
- NMR : Validate stereochemistry via H and C spectra, focusing on Trt group protons (6.5–7.5 ppm aromatic signals) .
Q. How can researchers resolve contradictions in reported synthesis yields of this compound derivatives across literature?
Discrepancies often arise from variations in:
- Reaction conditions : Temperature (e.g., room temp vs. 0°C), solvent polarity (DMF vs. DCM), and catalyst loading.
- Protecting group compatibility : Competing reactions with orthogonal groups (e.g., Fmoc vs. Boc). Systematic optimization using design-of-experiment (DoE) frameworks or computational tools (e.g., retrosynthesis analysis) is advised to identify robust protocols .
Q. What strategies ensure selective deprotection of the Trt group in this compound without compromising peptide backbone stability?
The Trt group is labile under mild acidic conditions (1–2% TFA in DCM for 30 minutes). For acid-sensitive sequences:
- Use hexafluoroisopropanol (HFIP) or TFE as alternatives to minimize backbone cleavage.
- Monitor deprotection via LC-MS to confirm complete removal while retaining glutamine residues .
Methodological Considerations
- Reproducibility : Adhere to NIH guidelines for preclinical studies, including detailed reporting of solvent ratios, lot numbers, and instrument calibration .
- Data Interpretation : Cross-reference spectral data (e.g., NMR splitting patterns) with PubChem or Reaxys databases to resolve ambiguities in structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
